molecular formula C10H20N2 B13949796 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

Cat. No.: B13949796
M. Wt: 168.28 g/mol
InChI Key: NXQUEDYCRVBWMZ-UHFFFAOYSA-N
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Description

(6-Ethyl-6-azaspiro[34]octan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique structural framework The spirocyclic structure imparts significant rigidity and conformational stability, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Explored for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine is unique due to its specific combination of the spirocyclic framework with the ethyl and methanamine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

InChI

InChI=1S/C10H20N2/c1-2-12-4-3-10(8-12)5-9(6-10)7-11/h9H,2-8,11H2,1H3

InChI Key

NXQUEDYCRVBWMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(C2)CN

Origin of Product

United States

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